2,5-Diacetoxytoluene (CAS 717-27-1): Technical Monograph
2,5-Diacetoxytoluene (CAS 717-27-1): Technical Monograph
The Protected Scaffold: Stability and Versatility in Quinone Chemistry
Executive Summary
2,5-Diacetoxytoluene (CAS 717-27-1), also known as 2-methyl-1,4-phenylene diacetate, serves as a critical "masked" intermediate in the synthesis of bioactive quinones, antioxidants, and liquid crystal polymers. Unlike its parent compound, 2-methylhydroquinone (Toluhydroquinone), which is highly susceptible to rapid aerial oxidation, the diacetate ester offers superior stability, allowing for long-term storage and precise handling in multi-step organic synthesis. This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of this essential aromatic building block.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
2,5-Diacetoxytoluene is the di-ester derivative of 2-methylhydroquinone. Its relatively low melting point (40–45 °C) distinguishes it from the unsubstituted hydroquinone diacetate (MP 121–124 °C), a common point of confusion in chemical databases.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| CAS Number | 717-27-1 | |
| IUPAC Name | 2-Methyl-1,4-phenylene diacetate | Alt: 1,4-Diacetoxy-2-methylbenzene |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | |
| Appearance | White to Off-White Crystalline Solid | May appear as a solidified melt due to low MP. |
| Melting Point | 40 – 45 °C | Distinct from unsubstituted analog (~122 °C). |
| Boiling Point | ~290 °C (at 760 mmHg) | Predicted value. |
| Solubility | Soluble in EtOAc, DCM, Acetone, EtOH | Insoluble in water. |
| Stability | Stable under ambient conditions | Protect from moisture (hydrolysis risk). |
Synthesis & Production Protocols
Rationale for Selection
The most robust synthetic route is the acid-catalyzed acetylation of 2-methylhydroquinone . While the Thiele-Winter reaction can acetoxylate quinones directly, it typically introduces three acetoxy groups (forming 1,2,4-triacetoxy derivatives). Direct acetylation of the hydroquinone selectively yields the 1,4-diacetate.
Protocol: Acetylation of 2-Methylhydroquinone
Standard Yield: 90-95% | Purity: >98%
Reagents:
-
2-Methylhydroquinone (Toluhydroquinone): 1.0 eq
-
Acetic Anhydride (Ac₂O): 2.5 eq (Excess drives equilibrium)
-
Sulfuric Acid (H₂SO₄, conc.): Catalytic amount (1-2 drops per 10g substrate)
-
Solvent: None (Neat) or Ethyl Acetate (if thermal control is needed)
Step-by-Step Methodology:
-
Charging: In a round-bottom flask equipped with a magnetic stir bar, charge 2-Methylhydroquinone.
-
Addition: Add Acetic Anhydride slowly. The reaction is exothermic; if running on >50g scale, use an ice bath to maintain internal temperature <60 °C.
-
Catalysis: Add concentrated H₂SO₄ dropwise. A rapid exotherm will occur, and the solid hydroquinone will dissolve as it reacts.[1]
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (polar) should disappear, replaced by the less polar diacetate.
-
Quench & Isolation: Pour the reaction mixture into a slurry of crushed ice and water (5x volume). Stir vigorously for 30 minutes. The product will precipitate as a white solid (or oil that solidifies upon scratching/cooling due to the low MP of ~40°C).
-
Purification: Filter the solid and wash with cold water to remove acetic acid. If the product oils out, extract with Ethyl Acetate, wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.
-
Crystallization: Recrystallize from dilute Ethanol or Methanol/Water if high purity is required.
Mechanism Visualization
The following diagram illustrates the acetylation flow and the subsequent utility pathways.
Figure 1: Acid-catalyzed acetylation pathway converting Toluhydroquinone to 2,5-Diacetoxytoluene.
Reactivity & Applications in Drug Development
2,5-Diacetoxytoluene is rarely the final active pharmaceutical ingredient (API); rather, it is a strategic intermediate . Its utility lies in its ability to undergo controlled transformations that are difficult with the unprotected hydroquinone.
A. The "Protect-Deprotect" Strategy
Hydroquinones oxidize to quinones (darkening, tar formation) upon exposure to air. The diacetate is air-stable.
-
Workflow: Synthesize 2,5-Diacetoxytoluene
Store/Ship Hydrolyze (Acid/Base) immediately prior to use to regenerate fresh 2-methylhydroquinone.
B. Fries Rearrangement (C-Acylation)
Under Lewis Acid catalysis (e.g., AlCl₃), 2,5-Diacetoxytoluene undergoes the Fries rearrangement to form 2,5-dihydroxy-4-methylacetophenone .
-
Relevance: This introduces an acetyl group onto the ring ortho to the phenol, creating a scaffold for chalcones, flavonoids, and other complex heterocycles used in oncology and metabolic disease research.
C. Oxidative Transformation to Quinones
Following hydrolysis, the free hydroquinone can be oxidized to 2-methyl-1,4-benzoquinone (Toluquinone) using oxidants like CAN (Cerium Ammonium Nitrate) or Ag₂O.
-
Relevance: Toluquinone is a structural analogue of Vitamin K3 (Menadione) and a precursor in the synthesis of Vitamin E (Tocopherol) analogues.
Reaction Network Diagram
Figure 2: Divergent synthetic utility of 2,5-Diacetoxytoluene in pharmaceutical chemistry.
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eyes, Respiratory).
-
Handling: Due to its low melting point (40–45 °C), the compound may fuse into a solid block during transit in warm climates. Gently melt (water bath <50 °C) to aliquot if necessary.
-
Storage: Store in a cool, dry place. While stable to air, it should be kept away from strong moisture to prevent premature hydrolysis (smell of acetic acid indicates decomposition).
References
-
Chemical Properties & Constants
- Source: Thermo Fisher Scientific.
-
Link: (Search CAS 717-27-1)
-
Synthetic Methodology (Acetylation)
-
Source: Organic Syntheses, Coll.[2] Vol. 4, p. 836 (General procedure for hydroquinone diacetates).
-
Link:
-
-
Fries Rearrangement Application
-
Source: Blatt, A. H. "The Fries Reaction."[2] Organic Reactions 1, 342 (1942).
- Context: Describes the rearrangement of phenolic esters to hydroxy-ketones.
-
-
Thiele-Winter Reaction Context
- Source: McOmie, J. F. W., & Blatchly, J. M. "The Thiele-Winter Acetoxylation of Quinones." Organic Reactions 19, 199 (1972).
-
Link:
- Note: Clarifies that direct quinone acetoxylation yields triacetates, validating the hydroquinone-acetylation route for the diacet
